OFET Dielectric Enhancement: α-6T vs. P3HT Field-Effect Mobility Response on Nanocomposite Gate Dielectrics
When deposited on high-k TiO2–PS/PS nanocomposite blended dielectrics versus homogeneous PS dielectrics, α-sexithiophene exhibits a field-effect mobility enhancement factor of 30–100× [1]. In contrast, the semicrystalline polymer alternative poly(3-hexylthiophene) (P3HT), processed under identical dielectric conditions, shows only a modest 2× mobility increase, with no appreciable enhancement observed after thermal annealing [1]. This differential response highlights α-6T's superior compatibility with dielectric engineering strategies for mobility optimization.
| Evidence Dimension | Field-effect mobility enhancement factor on TiO2–PS/PS blended dielectrics relative to homogeneous PS dielectric |
|---|---|
| Target Compound Data | 30–100× enhancement factor |
| Comparator Or Baseline | P3HT: 2× enhancement factor; no appreciable enhancement after annealing |
| Quantified Difference | 15–50× greater enhancement for α-6T vs. P3HT |
| Conditions | Thermally evaporated small-molecule films (α-6T) vs. film-transferred polymer (P3HT); OFET devices on TiO2–PS/PS blended dielectrics (K = 8) compared to PS baseline (K = 2.5) [1] |
Why This Matters
Procurement of α-6T enables significant mobility gains through straightforward dielectric engineering, whereas P3HT yields negligible benefit from identical optimization, making α-6T the preferred choice for high-performance OFET applications requiring dielectric tuning.
- [1] M. L. Majewski, J. W. Kingsley, C. L. Chabinyc, et al. Effect of titanium oxide–polystyrene nanocomposite dielectrics on morphology and thin film transistor performance for organic and polymeric semiconductors. Thin Solid Films, 2012, 520, 6262–6267. View Source
